molecular formula C9H5BrFNO2 B2972643 5-bromo-4-fluoro-1H-indole-2-carboxylic acid CAS No. 1784350-40-8

5-bromo-4-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B2972643
CAS No.: 1784350-40-8
M. Wt: 258.046
InChI Key: HGVPFLPUPKGLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-fluoro-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and fluorine atoms attached to the indole ring, which imparts unique chemical properties and reactivity.

Scientific Research Applications

5-bromo-4-fluoro-1H-indole-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

The future directions of research on 5-bromo-4-fluoro-1H-indole-2-carboxylic acid involve its potential use as an antitumor agent that targets the tyrosine kinase activity of VEGFR . Further studies are needed to explore its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-fluoro-1H-indole-2-carboxylic acid typically involves the bromination and fluorination of indole derivatives. One common method is the Bartoli indole synthesis, which involves the reaction of nitrobenzene derivatives with vinyl Grignard reagents in the presence of a catalyst . The resulting intermediate is then subjected to bromination and fluorination reactions under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can result in the replacement of bromine or fluorine atoms with other functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-indole-2-carboxylic acid
  • 4-fluoro-1H-indole-2-carboxylic acid
  • 5-chloro-4-fluoro-1H-indole-2-carboxylic acid

Comparison

5-bromo-4-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and reactivity patterns, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-4-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVPFLPUPKGLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=C2)C(=O)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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